

Spectroscopic Characterization of N2,N2-Dimethylpyridine-2,5-diamine: A Technical Guide

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Compound of Interest

Compound Name:	N2,4-Dimethylpyridine-2,5-diamine
CAS No.:	70564-06-6
Cat. No.:	B3056338

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This technical guide provides a comprehensive overview of the spectroscopic characterization of N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2). While direct, publicly available experimental spectra for this specific compound are limited, this document leverages established principles of spectroscopy and data from analogous structures to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction to N2,N2-Dimethylpyridine-2,5-diamine

N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative featuring both a primary amine (-NH₂) and a tertiary dimethylamino (-N(CH₃)₂) group on the pyridine ring.^[1] This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science.^[2] The aromatic pyridine core, coupled with the electron-donating amine substituents, dictates its chemical reactivity and provides distinct spectroscopic signatures.

Chemical Structure:

Molecular Properties:

Property	Value	Source
CAS Number	4928-43-2	[1]
Molecular Formula	C7H11N3	[1]
Molecular Weight	137.18 g/mol	[1]
IUPAC Name	2-N,2-N-dimethylpyridine-2,5-diamine	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ^1H and ^{13}C .[\[3\]](#)[\[4\]](#)

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of N2,N2-Dimethylpyridine-2,5-diamine is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the primary amine group, and the protons of the two methyl groups.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.0 - 7.5	Doublet	1H	H-3	Aromatic proton adjacent to the primary amine.
~ 6.5 - 7.0	Doublet of doublets	1H	H-4	Aromatic proton coupled to both H-3 and H-6.
~ 6.0 - 6.5	Doublet	1H	H-6	Aromatic proton adjacent to the pyridine nitrogen and the dimethylamino group.
~ 4.0 - 5.0	Broad singlet	2H	-NH ₂	The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 2.9 - 3.2	Singlet	6H	-N(CH ₃) ₂	The two methyl groups are chemically equivalent, resulting in a single sharp signal.

Predicted ¹³C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of ^{13}C , these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 155 - 160	C-2	Carbon atom attached to the dimethylamino group and the pyridine nitrogen.
~ 140 - 145	C-5	Carbon atom attached to the primary amine group.
~ 130 - 135	C-6	Aromatic CH carbon adjacent to the pyridine nitrogen.
~ 115 - 120	C-3	Aromatic CH carbon adjacent to the primary amine.
~ 105 - 110	C-4	Aromatic CH carbon between the two substituted carbons.
~ 40 - 45	-N(CH ₃) ₂	Carbon atoms of the two equivalent methyl groups.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of N2,N2-Dimethylpyridine-2,5-diamine.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. [\[5\]](#)

Sample Preparation:

- Accurately weigh approximately 5-10 mg of N2,N2-Dimethylpyridine-2,5-diamine.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the labile amine protons.[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

Data Acquisition:

- ^1H NMR:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Typical spectral width: 0-12 ppm.
 - A relaxation delay of 1-2 seconds is generally sufficient.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required due to the lower sensitivity of the ^{13}C nucleus (typically 1024 or more scans).
 - Typical spectral width: 0-200 ppm.
 - A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
- 2D NMR (Optional but Recommended):
 - To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for ^1H - ^{13}C one-bond correlations are highly recommended.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[7][8]

Predicted IR Spectrum

The IR spectrum of N2,N2-Dimethylpyridine-2,5-diamine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the methyl and aromatic groups, the C=C and C=N bonds of the pyridine ring, and the C-N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric)	Characteristic for a primary amine. Two distinct bands are expected.[9]
3100 - 3000	Medium to Weak	Aromatic C-H stretching	Typical for C-H bonds on a pyridine ring.
2950 - 2850	Medium	Aliphatic C-H stretching	Corresponding to the methyl groups of the dimethylamino substituent.[10]
1650 - 1580	Strong	N-H bending (scissoring)	A characteristic vibration for primary amines.[9]
1600 - 1450	Strong to Medium	C=C and C=N ring stretching	Aromatic ring vibrations of the pyridine core.[11]
1350 - 1250	Strong	Aromatic C-N stretching	Stretching vibration of the C-N bond of the primary amine.[9]
1250 - 1020	Medium	Aliphatic C-N stretching	Stretching vibration of the C-N bonds of the dimethylamino group. [9]
900 - 650	Broad, Strong	N-H wagging	Out-of-plane bending of the N-H bonds in the primary amine.[9]

Experimental Protocol for IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[12]

Sample Preparation (using ATR):

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7]
- Place a small amount of the solid or liquid N2,N2-Dimethylpyridine-2,5-diamine sample directly onto the crystal.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.[13][14]

Predicted Mass Spectrum

Molecular Ion:

- The molecular weight of N2,N2-Dimethylpyridine-2,5-diamine is 137.18 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M^+) is expected at $m/z = 137$.

- Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Key Fragmentation Patterns:

- Loss of a methyl group: A common fragmentation pathway for molecules containing a dimethylamino group is the loss of a methyl radical ($\bullet\text{CH}_3$), which would result in a fragment ion at $m/z = 122$ ($137 - 15$).
- Loss of HCN: Pyridine derivatives can undergo ring fragmentation, often involving the loss of hydrogen cyanide (HCN), leading to a fragment at $m/z = 110$ ($137 - 27$).[\[15\]](#)
- Other fragments: Further fragmentation of the pyridine ring and loss of the amine group can lead to a complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry

Instrumentation:

- A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[16\]](#)[\[17\]](#) Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[16\]](#)

Sample Preparation:

- For GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- For LC-MS/ESI-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

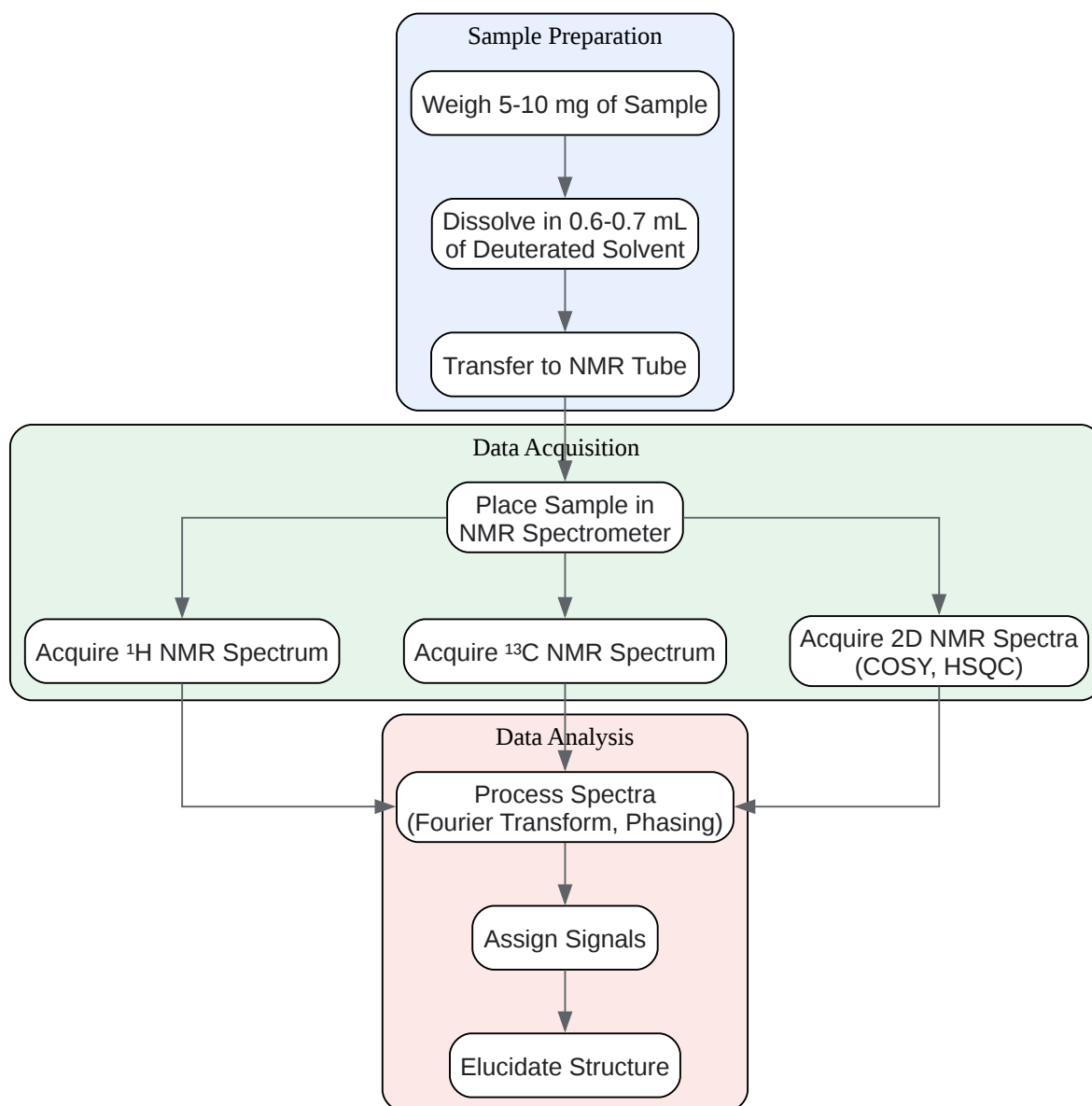
Data Acquisition (EI-MS):

- The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV).[\[18\]](#)
- The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

- The detector records the abundance of each ion, generating the mass spectrum.

Workflow Diagrams

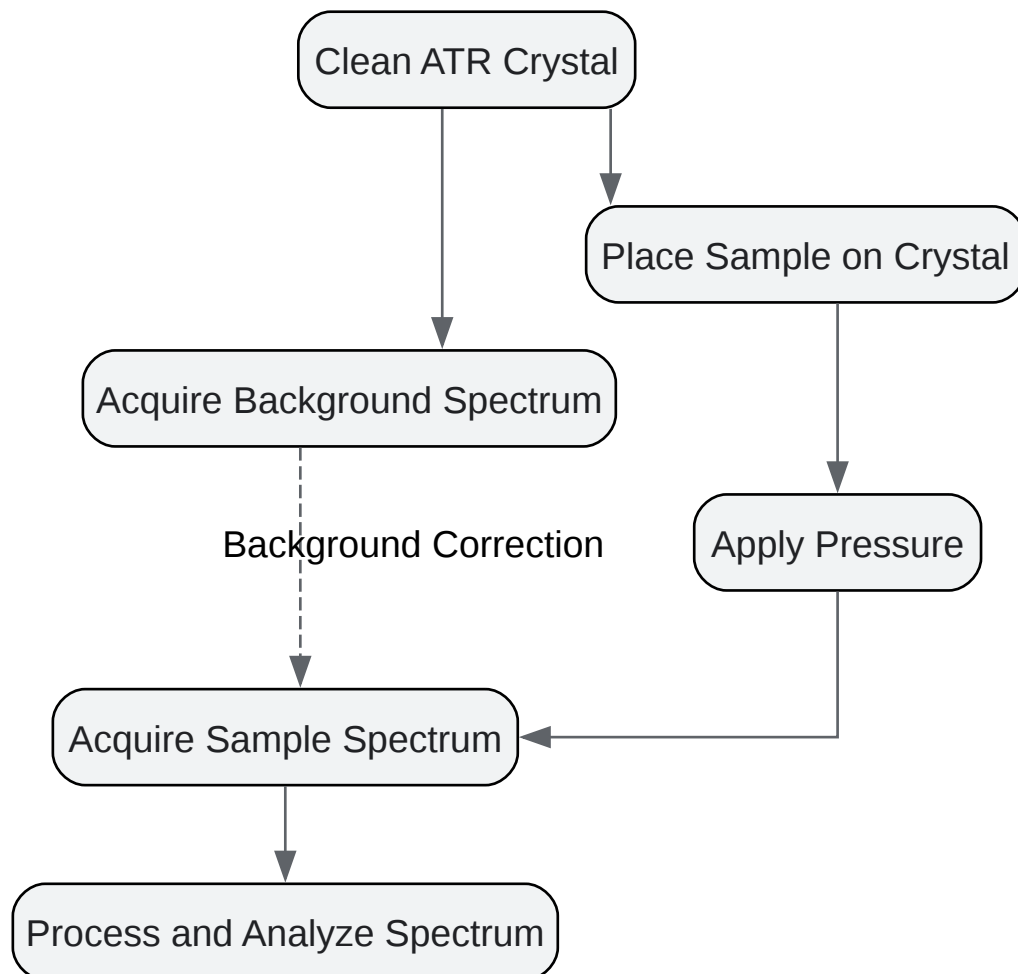
NMR Spectroscopy Workflow



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Caption: Workflow for NMR spectroscopic analysis.

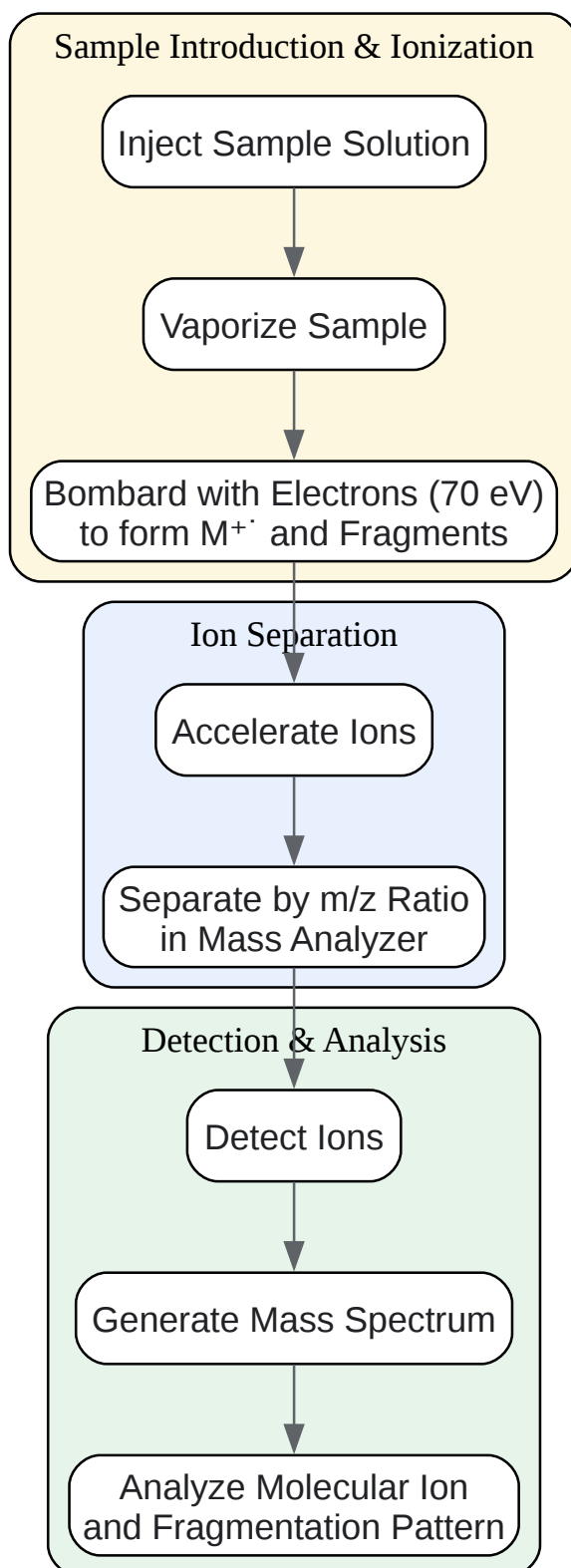
IR Spectroscopy (ATR) Workflow



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Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (EI-MS) Workflow



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Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of N2,N2-Dimethylpyridine-2,5-diamine. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently approach the characterization of this and structurally related compounds. The interplay of the pyridine core and the dual amine functionalities provides a rich spectroscopic landscape that, when properly interpreted, can confirm the structure and purity of the molecule, which is essential for its application in further research and development.

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